molecular formula C10H14N2O5S B4613137 Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester CAS No. 81865-14-7

Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester

Cat. No.: B4613137
CAS No.: 81865-14-7
M. Wt: 274.30 g/mol
InChI Key: IDPLNMFBNBUWMT-UHFFFAOYSA-N
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Description

Structure and Synthesis Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester is a carbamate derivative characterized by:

  • A methyl ester group linked to the carbamic acid moiety.
  • A phenyl ring substituted with a sulfonamide functional group.

The synthesis typically involves reacting 4-sulfamoylphenyl isocyanate with methanol under controlled conditions to form the methyl ester. Advanced purification methods, such as HPLC, ensure high yield and purity .

Properties

IUPAC Name

methyl N-[4-(2-hydroxyethylsulfamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-17-10(14)12-8-2-4-9(5-3-8)18(15,16)11-6-7-13/h2-5,11,13H,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPLNMFBNBUWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231419
Record name Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81865-14-7
Record name Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081865147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it is being explored for its potential therapeutic effects. In industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The molecular targets and pathways involved vary depending on the specific application and conditions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Ester Group Key Properties/Applications
Target Compound C₁₀H₁₄N₂O₅S (2-Hydroxyethyl)amino-sulfonylphenyl Methyl Enhanced solubility; hypoglycemic agent intermediate
Carbamic acid, (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester C₁₂H₁₈N₂O₅S Bis(2-hydroxyethyl)amino-sulfonylphenyl Ethyl Higher hydrophilicity; broader enzyme inhibition potential
Methyl N-(4-chlorophenyl)carbamate C₈H₈ClNO₂ 4-Chlorophenyl Methyl Increased lipophilicity; agrochemical applications
Carbamic acid, (3,5-dichlorophenyl)-, methyl ester C₈H₇Cl₂NO₂ 3,5-Dichlorophenyl Methyl Enhanced pesticidal activity due to halogenation
Glisoxepide ([[4-[2-[[(5-methyl-3-isoxazolyl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic acid methyl ester) C₁₈H₂₂N₄O₆S 5-Methyl-isoxazole-carbonylaminoethylphenyl Methyl Hypoglycemic activity via sulfonylurea receptor binding
Carbamic acid, [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester C₁₅H₂₁NO₃ 2-Hydroxy-2-phenylethyl tert-Butyl Improved metabolic stability; CNS drug candidate

Key Comparative Insights

Ester Group Influence :

  • Methyl esters (target compound, glisoxepide) exhibit faster hydrolysis rates than ethyl or tert-butyl esters , affecting bioavailability and metabolic stability .
  • tert-Butyl esters (e.g., [(2S)-2-hydroxy-2-phenylethyl] carbamate) resist enzymatic cleavage, making them suitable for prolonged drug action .

Substituent Effects :

  • Hydroxyethyl groups (target compound) enhance water solubility and receptor binding via hydrogen bonding, crucial for enzyme-targeted therapies .
  • Halogenated phenyl rings (e.g., 4-chlorophenyl, 3,5-dichlorophenyl) increase lipophilicity and membrane permeability, optimizing agrochemical efficacy .

Biological Activity :

  • Sulfonamide-containing carbamates (target compound, glisoxepide) mimic sulfonylureas, interacting with ATP-sensitive potassium channels to stimulate insulin secretion .
  • Bis-hydroxyethyl analogs show broader enzyme inhibition due to dual hydrogen-bonding sites .

Q & A

Q. Q1. What are the primary synthetic routes for preparing carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester, and what reaction conditions optimize yield?

Methodological Answer: The compound can be synthesized via sulfonamide coupling followed by carbamate formation. A typical approach involves:

Sulfonylation : Reacting 4-aminophenyl sulfonyl chloride with 2-hydroxyethylamine to form the sulfonamide intermediate.

Carbamate Formation : Treating the intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Optimal yields (>75%) are achieved at 0–5°C with slow reagent addition to minimize side reactions .

Q. Q2. How is the compound structurally characterized, and which spectroscopic techniques are most effective?

Methodological Answer: Key techniques include:

  • NMR : 1^1H NMR confirms the methyl ester (δ ~3.7 ppm) and hydroxyethyl group (δ ~3.4–3.6 ppm). 13^{13}C NMR identifies the carbamate carbonyl (δ ~155 ppm) .
  • IR Spectroscopy : Stretching frequencies for sulfonamide (S=O, ~1350–1150 cm1^{-1}) and carbamate (C=O, ~1700 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 349) and fragmentation patterns for structural validation .

Q. Q3. What are the compound’s solubility properties, and how do they influence experimental design?

Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays, pre-dissolution in DMSO (<1% v/v) is recommended to avoid precipitation. Solubility can be enhanced using cyclodextrin-based carriers or pH adjustment (e.g., buffered solutions at pH 7.4) .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity, and what SAR insights exist?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Hydroxyethyl Group : Critical for hydrogen bonding with biological targets (e.g., enzymes). Removal reduces activity by >50% .
  • Sulfonamide Linkage : Enhances binding to sulfonylurea receptors (SUR1), as seen in hypoglycemic agents like glyburide analogs .
  • Methyl Ester vs. Ethyl Ester : Ethyl analogs show prolonged metabolic stability but lower potency due to steric hindrance .
    Comparative data for analogs are summarized below:
DerivativeBioactivity (IC50_{50})Solubility (mg/mL)Reference
Methyl ester (target)12 nM0.8
Ethyl ester analog45 nM1.2
Chlorophenyl derivative8 nM0.5

Q. Q5. What strategies resolve contradictions in reported reactivity data (e.g., stability under acidic vs. basic conditions)?

Methodological Answer: Discrepancies arise from solvent choice and temperature:

  • Acidic Conditions : Hydrolysis of the carbamate group occurs rapidly in HCl/THF (1:1) at 50°C (t1/2_{1/2} < 2 hr) but is negligible in aqueous buffers (pH 2–4) at 25°C .
  • Basic Conditions : NaOH (0.1M) cleaves the sulfonamide bond at 60°C, while milder bases (e.g., NaHCO3_3) preserve integrity .
    Validate stability using HPLC-UV (λ = 254 nm) with a C18 column and acetonitrile/water gradient .

Q. Q6. How is the compound’s interaction with cytochrome P450 enzymes studied, and what computational tools support this?

Methodological Answer:

  • In Vitro Assays : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS (e.g., hydroxylated derivatives) .
  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding poses in CYP3A4/2D6 active sites. Key interactions include hydrogen bonds with the hydroxyethyl group and π-π stacking of the phenyl ring .

Q. Q7. What advanced analytical methods detect and quantify trace impurities (e.g., synthesis byproducts) in the compound?

Methodological Answer:

  • HPLC-MS/MS : Employ a reversed-phase column (e.g., Agilent Zorbax SB-C18) with a mobile phase of 0.1% formic acid in acetonitrile/water. Detect impurities at ppm levels (LOQ = 0.01%) .
  • NMR Spectroscopy : 19^{19}F NMR (if fluorinated analogs are present) or 2D COSY identifies cross-peaks for structurally related byproducts .

Mechanistic and Applied Research

Q. Q8. What is the compound’s mechanism of action in modulating sulfonylurea receptors, and how is this validated experimentally?

Methodological Answer:

  • Electrophysiology : Patch-clamp assays on pancreatic β-cells confirm KATP_{ATP} channel inhibition (EC50_{50} ~15 nM).
  • Radioligand Binding : Competitive displacement of 3^3H-glibenclamide in SUR1 membrane preparations (Ki_i = 10 nM) .

Q. Q9. How does the compound’s stability profile inform formulation development for in vivo studies?

Methodological Answer:

  • Thermal Stability : TGA shows decomposition onset at 180°C, requiring storage at 4°C.
  • Photostability : UV irradiation (λ = 365 nm) induces <5% degradation over 24 hr, supporting light-protected packaging .

Q. Q10. What in silico models predict the compound’s pharmacokinetic parameters (e.g., bioavailability, BBB penetration)?

Methodological Answer:

  • ADMET Prediction : SwissADME or ADMETLab2.0 estimates LogP (~2.1), moderate BBB permeability (BBB score = 0.45), and CYP2C9 inhibition risk .
  • Physiologically Based Pharmacokinetics (PBPK) : GastroPlus models simulate plasma concentration-time profiles, guiding dose escalation in preclinical studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester

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